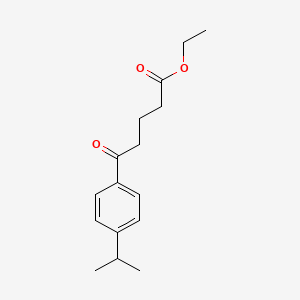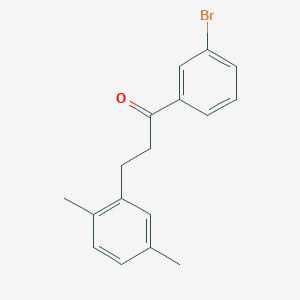
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate, also known as EIPOV, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 102-105°C. EIPOV is used in research for its ability to act as a substrate for the enzyme monoamine oxidase (MAO) and its ability to inhibit MAO activity. It has also been used in studies of the metabolism of drugs and other compounds in the body.
Scientific Research Applications
Organic Peroxides Formation
One of the earliest studies investigated the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, leading to the formation of organic peroxides. This research highlighted the novel ring closure reactions and the synthesis of derivatives through this method, showcasing the compound's utility in creating functionalized organic peroxides (Cubbon & Hewlett, 1968).
Conversion of Guaiacol to Alkylphenols
A study on the selective conversion of guaiacol to various alkylphenols, including the compound's derivatives, in supercritical ethanol over MoO3, demonstrated the compound's potential in producing high-value chemical derivatives. This process achieved high conversion rates and provided insights into the mechanism of alkylphenol formation, contributing to the field of catalytic conversion and green chemistry (Cui et al., 2017).
Synthesis of Chiral α-Hydroxy-γ-Butyrolactone
The hydrogenation of related diketoesters in the presence of chiral catalysts offered a direct route to chiral α-hydroxy-γ-butyrolactone, a compound of interest in medicinal chemistry and asymmetric synthesis. This study provided a method with high enantioselectivity and yield, highlighting the compound's utility in the synthesis of bioactive molecules (Blandin, Carpentier, & Mortreux, 1998).
Highly Selective Synthesis of Z-Unsaturated Esters
Research on new Horner-Emmons reagents, including ethyl (diarylphosphono)acetates, utilized for the synthesis of Z-unsaturated esters, underscores the compound's significance in organic synthesis. This work demonstrated the effectiveness of these reagents in achieving high selectivity for Z-unsaturated esters, contributing to the development of synthetic methodologies (Ando, 1997).
Flavorings for Animal Species
A comprehensive assessment of chemical group 9 compounds, including aliphatic alcohols, aldehydes, acids, acetals, esters, and lactones, for use as flavorings in animal feed, highlighted the safety and efficacy of these compounds. This study provided critical safety evaluations and identified no concerns for consumer health, emphasizing the compound's applicability in the food industry (Westendorf, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-oxo-5-(4-propan-2-ylphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-4-19-16(18)7-5-6-15(17)14-10-8-13(9-11-14)12(2)3/h8-12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCMSPYHIQGPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645760 |
Source


|
| Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-35-3 |
Source


|
| Record name | Ethyl 4-(1-methylethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)





